Phe-Thr-Pro-Arg-Leu-NH2
Overview
Description
Scientific Research Applications
Aspartic Proteinases Research : A related peptide, Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu, is used as a substrate in structure-function investigations of aspartic proteinases. This highlights its utility in biochemical research related to enzyme activity and protein structure (Dunn et al., 1986).
Neuropeptide Research in Insects : Phe-Thr-Pro-Arg-Leu-NH2 is identified as responsible for the biological activity of Pseudaletia pheromonotropin, a novel pheromonotropic neuropeptide from armyworm larvae. This indicates its role in insect biology and potential applications in pest control or insect behavior studies (Matsumoto et al., 1992).
Cardioactive Neuropeptides : A structurally related neuropeptide, Phe-Met-Arg-Phe-NH2 (FMRFamide), exhibits potent cardioactive properties in the snail Lymnaea stagnalis. This implies potential applications in understanding cardiovascular regulation in invertebrates (Linacre et al., 1990).
Thrombin Receptor Research : Peptides with motifs like Phe-Leu-Leu-Arg exhibit contractile activity, showing their relevance in thrombin receptor studies. This can be critical for understanding blood coagulation and developing anticoagulant therapies (Matsoukas et al., 1996).
Opioid Modulating Properties : Analogues of Phe-Phe-Leu-Leu-Arg-NH2 (P5-NH2) show opioid modulating properties, suggesting their use in studying pain modulation and potential applications in pain management (Gicquel et al., 1992).
Pheromone Mimics in Insect Control : Pheromone mimics of insect pyrokinin neuropeptides, closely related to Phe-Thr-Pro-Arg-Leu-NH2, can stimulate sex pheromone biosynthesis in moths. This suggests their use in developing alternative strategies for pest insect control (Teal & Nachman, 1997).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKNDYISLPTEKG-RMCGQVEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585201 | |
Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Thr-Pro-Arg-Leu-NH2 | |
CAS RN |
104191-78-8 | |
Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.